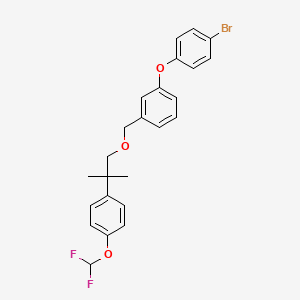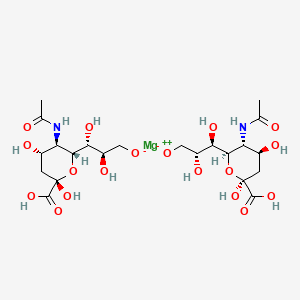
Magnesium N-acetylneuraminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium N-acetylneuraminate is a compound that combines magnesium with N-acetylneuraminic acid, a well-known sialic acid. N-acetylneuraminic acid is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is found in cell surface glycolipids and glycoproteins, where it performs a variety of biological functions, including cellular recognition, virus invasion, and regulation of biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminic acid, a key component of Magnesium N-acetylneuraminate, can be achieved through various methods, including natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis. Among these, enzymatic synthesis using N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation has been reported to produce N-acetylneuraminic acid with high production efficiency .
Industrial Production Methods: Industrial production of N-acetylneuraminic acid involves enzyme synthesis, whole-cell biosynthesis, and de novo biosynthesis. These methods are optimized to achieve high yields and efficiency, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Magnesium N-acetylneuraminate undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of N-acetylneuraminic acid include pyruvate, N-acetyl-glucosamine, and various enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase. The conditions for these reactions typically involve specific pH levels, temperatures, and concentrations of substrates .
Major Products: The major products formed from the reactions of N-acetylneuraminic acid include various derivatives of sialic acids, which have significant biological and industrial applications .
Scientific Research Applications
Magnesium N-acetylneuraminate has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a precursor for the synthesis of various sialic acid derivatives, which are important in the study of glycosylation and other biochemical processes .
Biology: In biology, N-acetylneuraminic acid plays a crucial role in cellular recognition, virus invasion, and immune response modulation. It is also involved in the development of neural tissues and the regulation of cell adhesion .
Medicine: In medicine, N-acetylneuraminic acid is used as a nutraceutical for infant brain development and as an intermediate for pharmaceutical production. It has potential therapeutic applications in treating viral infections, inflammation, and cancer .
Industry: In the industrial sector, N-acetylneuraminic acid is used in the production of cosmetics, food additives, and pharmaceuticals. Its ability to enhance the stability and bioavailability of active ingredients makes it valuable in various formulations .
Mechanism of Action
The mechanism of action of Magnesium N-acetylneuraminate involves its interaction with specific molecular targets and pathways:
Molecular Targets: N-acetylneuraminic acid interacts with cell surface receptors and enzymes involved in glycosylation. It plays a role in modulating the activity of these receptors and enzymes, thereby influencing various cellular processes .
Pathways Involved: The pathways involved in the action of N-acetylneuraminic acid include the sialylation pathway, which is critical for the synthesis of glycoproteins and glycolipids. This pathway is essential for cellular recognition, immune response, and other biological functions .
Comparison with Similar Compounds
Magnesium N-acetylneuraminate can be compared with other similar compounds, such as:
N-acetylneuraminic acid (Neu5Ac): Neu5Ac is the most common sialic acid and is involved in various biological functions. It is similar to this compound but lacks the magnesium component .
N-glycolylneuraminic acid (Neu5Gc): Neu5Gc is another sialic acid that differs from Neu5Ac by the presence of a glycolyl group instead of an acetyl group. It is not found in humans but is present in other mammals .
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): KDN is a sialic acid that lacks the N-acetyl group. It is found in certain bacteria and lower organisms and has distinct biological functions compared to Neu5Ac .
Uniqueness: this compound is unique due to the presence of magnesium, which may enhance its stability and bioavailability. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
114767-12-3 |
|---|---|
Molecular Formula |
C22H36MgN2O18 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
magnesium;(2R,3R)-3-[(2R,3R,4S,6S)-3-acetamido-6-carboxy-4,6-dihydroxyoxan-2-yl]-2,3-dihydroxypropan-1-olate |
InChI |
InChI=1S/2C11H18NO9.Mg/c2*1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h2*5-9,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q2*-1;+2/t2*5-,6+,7+,8+,9+,11-;/m00./s1 |
InChI Key |
KFMXYNZGLWRCGW-BNMLIUAKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.[Mg+2] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



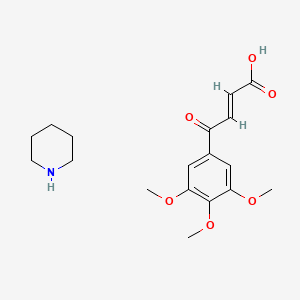
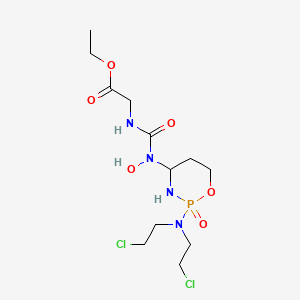
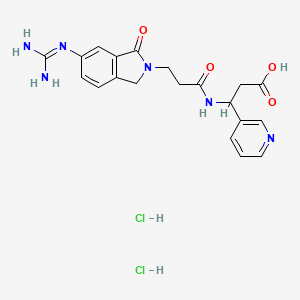
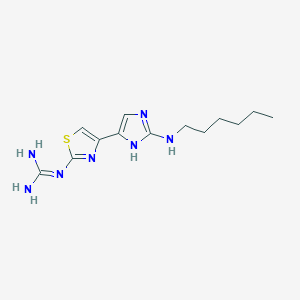

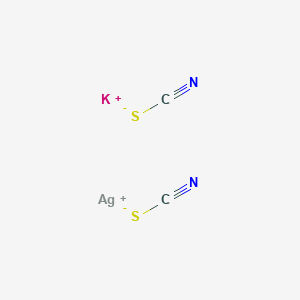
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

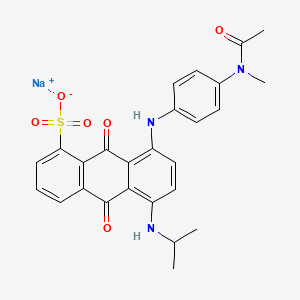
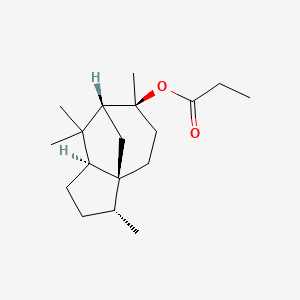
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)
